molecular formula C9H7N3OS2 B3160152 3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile CAS No. 866009-83-8

3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile

Cat. No.: B3160152
CAS No.: 866009-83-8
M. Wt: 237.3 g/mol
InChI Key: ZNNLRWNWDYIAFN-UHFFFAOYSA-N
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Description

3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a nitrile group. This compound is of interest due to its potential biological activities and applications in various fields of science, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile typically involves the reaction of a hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by acidification . This method is commonly used in laboratory settings to produce the compound in small quantities. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and oxadiazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is unique due to its combination of a thiophene ring, an oxadiazole ring, and a nitrile group. Similar compounds include:

Properties

IUPAC Name

3-(2-sulfanylidene-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS2/c10-4-2-5-12-9(14)13-8(11-12)7-3-1-6-15-7/h1,3,6H,2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNLRWNWDYIAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=S)O2)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186568
Record name 5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazole-3(2H)-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866009-83-8
Record name 5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazole-3(2H)-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866009-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazole-3(2H)-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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